7-(2-chlorophenyl)-4-(3,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
Synthesis Analysis
The synthesis of similar quinoline derivatives involves various methods, including photodehydrogenation, Skraup synthesis followed by Grignard reactions, and iodine/sodium acetate oxidation. These methods lead to the formation of complex quinoline structures, showcasing the intricate synthetic routes needed to construct these compounds (Mortelmans & Binst, 1978).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of quinoline derivatives have been extensively studied using DFT calculations, X-ray diffraction, and various spectroscopy methods. These studies reveal the planarity of the quinoline system, the conformation of dihydrothiene rings, and the specific orientations of substituent groups, providing detailed insights into the molecular architecture of these compounds (Zhang, Wang, Wang, & Xu, 2012).
Chemical Reactions and Properties
The reactivity of quinoline derivatives toward various reagents and conditions has been explored, highlighting their potential in forming new chemical bonds and structures. For example, the reaction with Re(CO)5Cl leads to novel tricarbonyl rhenium complexes, illustrating the versatility of these compounds in coordination chemistry (Machura et al., 2011).
Physical Properties Analysis
Quinoline derivatives exhibit specific physical properties, such as their crystalline structures, which are influenced by intermolecular interactions, including hydrogen bonds and π–π stacking. These interactions significantly affect their solid-state packing and stability (Balamurugan, Narmadha, Suresh, Perumal, & Lakshman, 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophilic targets and the influence of substituents on these reactions, are crucial for understanding the functional capabilities of quinoline derivatives. Studies have shown how different substituents at specific positions on the quinoline scaffold can alter their reactivity and interaction with enzymes, showcasing their chemical versatility (Kadela-Tomanek, Bębenek, & Chrobak, 2023).
Scientific Research Applications
Structural and Spectroscopic Characterization
Research on related quinolinedione derivatives involves detailed structural and spectroscopic characterization, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to determine molecular structures and analyze spectroscopic properties. Such studies provide foundational knowledge that could be applicable to understanding the physical and chemical properties of similar compounds, potentially including "7-(2-chlorophenyl)-4-(3,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah, 2016).
Cytotoxic Activity and Anticancer Potential
Some quinolinedione derivatives have been investigated for their cytotoxic activities against various cancer cell lines. These studies have identified compounds with significant anticancer potential, including activities against melanoma and breast cancer cell lines. The molecular docking analyses performed in these studies suggest that the quinolinedione moiety plays a crucial role in the biological activity of these compounds (Monika Kadela-Tomanek et al., 2018).
Photovoltaic and Electronic Applications
Quinolinedione derivatives have also found applications in the field of organic electronics, specifically in the fabrication of organic–inorganic photodiode devices. These studies highlight the potential of quinolinedione-based compounds in improving the efficiency and performance of photovoltaic devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Chemical Synthesis and Modification
Research on the synthesis and modification of quinolinedione derivatives provides insights into the chemical versatility of these compounds. Studies involving the introduction of various functional groups and analyzing their impact on the compound's reactivity and biological activity are particularly relevant for understanding the broader applications of quinolinedione derivatives in medicinal chemistry and materials science (Monika Kadela-Tomanek, E. Bębenek, E. Chrobak, 2023).
properties
IUPAC Name |
7-(2-chlorophenyl)-4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3NO2/c22-15-4-2-1-3-13(15)12-8-18-21(19(26)9-12)14(10-20(27)25-18)11-5-6-16(23)17(24)7-11/h1-7,12,14H,8-10H2,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQIKEGXIRZDSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-4-(3,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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